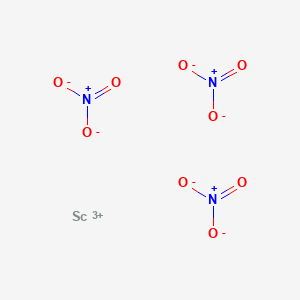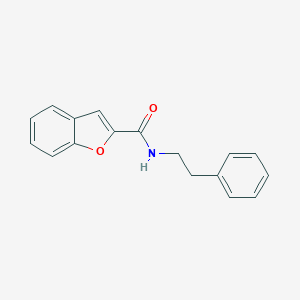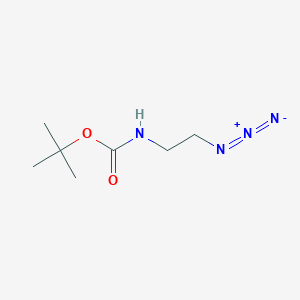
N-Boc-2-azidoethylamine
Vue d'ensemble
Description
N-Boc-2-azidoethylamine is a useful research compound. Its molecular formula is C7H14N4O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Modification of Heterocycles
N-Boc derivatives are pivotal in the Pd(II)-catalyzed aza-Wacker reactions, enabling the efficient synthesis of saturated oxazolidines, imidazolidines, and their derivatives. The N-Boc derivatives, when used with different amino alcohols or diamines, lead to the formation of distinct 1,3-heterocycles through cyclization. For instance, the use of N-L-valinol derivatives in this process results in highly diastereoselective reactions, showcasing the versatility of N-Boc derivatives in synthesizing a wide range of cyclic compounds with potential applications in pharmaceuticals and organic chemistry (Elliott et al., 2011).
2. Applications in Photocatalysis
N-Boc derivatives, particularly those involved in the formation of N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC), have shown significant promise in photocatalysis. These microspheres, synthesized via hydrothermal treatment, exhibit efficient visible light photocatalytic activity and durability. Their hierarchical hollow structure, assembled from single-crystalline nanoplates, provides an excellent framework for reactant transport and photo-energy utilization, making them suitable for applications in air cleaning and environmental pollution control (Dong et al., 2012; Dong et al., 2013).
3. Polymer Chemistry and Material Science
N-Boc derivatives also find extensive use in polymer chemistry and material science. They are employed as protective groups in the synthesis of various polymers and materials. For instance, N-Boc is used in the radical polymerization of different methacrylates, showcasing its role in the development of advanced polymer materials with potential applications ranging from biomedicine to industry (Jing et al., 2019).
4. Pharmaceutical Synthesis and Catalysis
In pharmaceutical synthesis, N-Boc plays a critical role as an intermediate. It's involved in the synthesis of constrained peptidomimetics and azetidines, contributing to the development of novel pharmaceuticals with enhanced efficacy and specificity. The unique reactivity profile of lithiated N-Boc-azetidines, for instance, opens new pathways for the synthesis of complex molecules with pharmaceutical relevance (Parisi et al., 2015). Additionally, N-Boc derivatives are used in palladium-catalyzed C(sp3)-H Arylation processes, contributing to the synthesis of key intermediates and products in the pharmaceutical industry (Hussain et al., 2015).
Mécanisme D'action
Target of Action
N-Boc-2-azidoethylamine is a research chemical used in organic synthesis and other chemical processes
Mode of Action
As a research chemical, it is likely used to modify other compounds or participate in chemical reactions during the synthesis process .
Biochemical Pathways
It’s known that the compound is used in organic synthesis, suggesting it may be involved in the creation or modification of other compounds .
Result of Action
As a research chemical, its effects would likely depend on the specific context of its use .
Action Environment
As with any chemical, factors such as temperature, ph, and the presence of other chemicals could potentially influence its behavior .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-azidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVCESAQNHHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624770 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117861-38-8 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
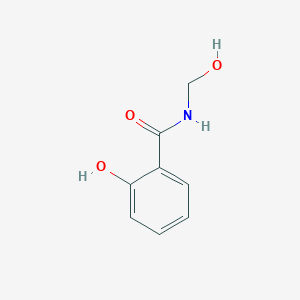
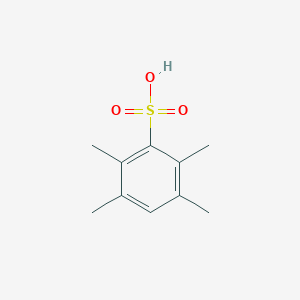
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)
![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B178665.png)


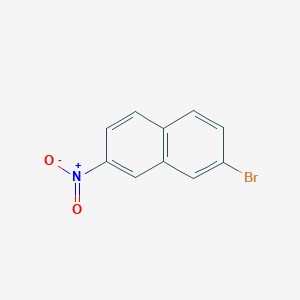
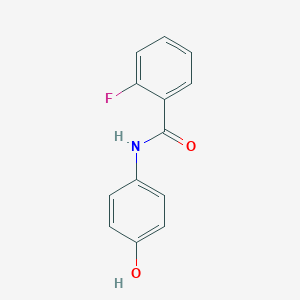
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)
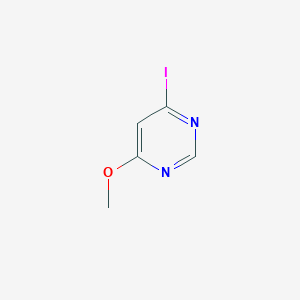
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)

